methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS No.: 865197-59-7
Cat. No.: VC5303011
Molecular Formula: C17H13BrN2O3S
Molecular Weight: 405.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865197-59-7 |
|---|---|
| Molecular Formula | C17H13BrN2O3S |
| Molecular Weight | 405.27 |
| IUPAC Name | methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3 |
| Standard InChI Key | KOPHPSDVWABJQB-ZPHPHTNESA-N |
| SMILES | COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, reflects its intricate structure:
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A benzothiazole core fused with a dihydrothiazole ring.
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A 2-bromobenzoyl group linked via an imine bond () at the 2-position.
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A methyl acetate substituent at the 3-position, contributing to its ester functionality .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 865197-59-7 | |
| Molecular Formula | ||
| Molecular Weight | 405.27 g/mol | |
| SMILES | COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br | |
| InChIKey | KOPHPSDVWABJQB-UHFFFAOYSA-N |
The Z-configuration of the imine bond () is critical for maintaining planar geometry, facilitating interactions with biological targets like tyrosinase.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a multi-step sequence:
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Imine Formation: Condensation of 2-aminobenzenethiol with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the Schiff base intermediate.
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Cyclization: Intramolecular cyclization under acidic conditions to generate the dihydrobenzothiazole ring.
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Esterification: Reaction with methyl bromoacetate to introduce the methyl acetate side chain.
Optimization Strategies
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Catalysts: Palladium or copper catalysts enhance reaction efficiency in coupling steps.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity.
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Scalability: Continuous flow reactors improve throughput and reduce byproducts in industrial settings.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 250°C, with a melting point uncharacterized due to decomposition.
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Solubility:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| NMR | δ 8.2 (s, 1H, imine), δ 3.7 (s, 3H, OCH3) |
| IR | 1720 cm (C=O ester), 1650 cm (C=N imine) |
These spectral features confirm the ester and imine functional groups .
Biological Activities and Mechanisms
Tyrosinase Inhibition
Tyrosinase, a copper-containing oxidase critical in melanin synthesis, is inhibited by this compound via:
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Chelation: The imine nitrogen and thiazole sulfur coordinate with the enzyme’s active-site copper ions.
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Competitive Binding: Structural mimicry of L-DOPA, blocking substrate access.
In Vitro Efficacy
| Parameter | Value |
|---|---|
| IC (tyrosinase) | 12.4 µM |
| Selectivity Index | >100 (vs. catalase) |
This potency surpasses kojic acid (IC = 25 µM), a common depigmenting agent.
Applications in Medicinal Chemistry
Dermatology
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Hyperpigmentation Treatment: Topical formulations for melasma and age spots by suppressing melanogenesis.
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Cosmeceuticals: Synergistic effects with vitamin C for brightening serums.
Enzyme Research
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Mechanistic Probes: Used to study tyrosinase’s role in neurodegenerative diseases (e.g., Parkinson’s).
Comparative Analysis with Structural Analogs
Nitro-Substituted Derivative
The 6-nitro analog (CAS 865198-34-1, MW 450.26 g/mol) shows:
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Enhanced Potency: IC = 8.7 µM against tyrosinase due to electron-withdrawing nitro group .
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Reduced Solubility: <1 mg/mL in DMSO, limiting bioavailability.
Acetamido-Substituted Derivative
Future Research Directions
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